3-Acetamidophthalic acid

説明

Contextualization within Phthalic Acid Chemistry

3-Acetamidophthalic acid, a derivative of phthalic acid, holds a significant position within the broader field of organic chemistry. Phthalic acid and its derivatives are a class of dicarboxylic acids that are widely utilized in the industrial production of plasticizers, polymers, and dyes. romj.orgscispace.com The introduction of an acetamido group onto the phthalic acid backbone at the 3-position imparts unique chemical properties and reactivity to the molecule. chemblink.com This structural modification allows this compound to serve as a versatile intermediate in the synthesis of more complex molecules. The chemistry of phthalic acid derivatives is vast, with applications ranging from the production of everyday plastics to the synthesis of high-value pharmaceutical compounds. romj.orgontosight.ai

Significance in Contemporary Chemical Research

The importance of this compound in modern chemical research is underscored by its role as a key building block in the synthesis of various organic compounds. It is a crucial intermediate in the production of certain pharmaceuticals and specialty chemicals. cymitquimica.com For instance, it is a known impurity and metabolite of Apremilast (B1683926), a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis. nih.govlookchem.com The study of its synthesis and reactions provides valuable insights into fundamental organic transformations and the development of new synthetic methodologies. asianpubs.org

Evolution of Research Perspectives on this compound

Historically, research involving phthalic acid derivatives was primarily focused on their application in the polymer and dye industries. However, with advancements in medicinal chemistry and drug discovery, the focus has shifted towards the synthesis and biological evaluation of more complex derivatives. The synthesis of this compound itself has evolved, with various methods being developed to improve yield and purity. Early methods often involved the nitration of phthalic acid followed by reduction and acetylation. jst.go.jpgoogle.com More recent approaches focus on catalytic hydrogenation and other more efficient and environmentally benign processes. jst.go.jppatsnap.com

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound primarily revolves around several key areas:

Synthetic Methodology: Developing novel and efficient routes for its synthesis from readily available starting materials. google.compatsnap.comgoogle.com This includes the optimization of reaction conditions, catalysts, and purification techniques.

Reaction Mechanisms: Investigating the mechanisms of reactions involving this compound to better understand its reactivity and to design new synthetic transformations.

Application in Synthesis: Utilizing this compound as a precursor for the synthesis of target molecules with potential applications in medicine and materials science. chemblink.comcymitquimica.com This often involves the transformation of its carboxylic acid and acetamido functional groups.

Characterization: Thoroughly characterizing the physical and chemical properties of this compound and its derivatives using various analytical techniques.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₉NO₅ | nih.govcymitquimica.com |

| Molecular Weight | 223.18 g/mol | nih.gov |

| CAS Number | 15371-06-9 | nih.gov |

| Melting Point | 260 °C | lookchem.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 518.2±45.0 °C at 760 mmHg | lookchem.comsigmaaldrich.comchemicalbook.com |

| Appearance | Pale yellow or white to off-white crystalline solid | cymitquimica.comsmolecule.com |

| Solubility | Slightly soluble in DMSO and methanol; soluble in polar solvents like water and alcohols | cymitquimica.comlookchem.com |

Research Findings on the Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Nitrophthalic acid | 1. NaOH (aq) 2. Hydrazine (B178648) hydrate (B1144303), FeCl₃/C, reflux | 3-Aminophthalic acid | 95% | patsnap.com |

| 3-Nitrophthalic acid | PtO₂, H₂, 25 psi, Methanol | 3-Aminophthalic acid | — | prepchem.com |

| 3-Aminophthalic acid | Acetic anhydride (B1165640), reflux | 3-Acetamidophthalic anhydride | — | google.com |

| 3-Aminophthalic acid | Acetic anhydride, glacial acetic acid, heat | 3-Acetamidophthalic anhydride | 90% | jst.go.jp |

| 3-Acetamidophthalic anhydride | Hot water | This compound | — | jst.go.jp |

| 3-Aminophthalic acid | Acetyl chloride, triethanolamine (B1662121), dichloromethane (B109758), 0-5 °C | This compound | — | asianpubs.org |

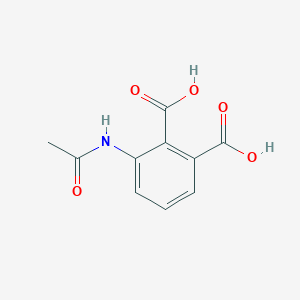

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-acetamidophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSCGVISIRLDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065878 | |

| Record name | 3-(Acetylamino)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15371-06-9 | |

| Record name | 3-(Acetylamino)-1,2-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15371-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamidophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015371069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Acetylamino)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamidophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETAMIDOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1M6HR1N6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Historical Development of Synthetic Approaches

The synthesis of 3-acetamidophthalic acid is intrinsically linked to the chemistry of its precursor, 3-aminophthalic acid. Historically, the pathway to obtaining this amino derivative was a critical step. Early methods focused on the reduction of 3-nitrophthalic acid, which itself can be synthesized by the nitration of phthalic anhydride (B1165640). orgsyn.org One of the foundational methods for this reduction involved catalytic hydrogenation. A study demonstrated that 3-nitrophthalic acid could be effectively reduced to 3-aminophthalic acid using a 5% palladium-charcoal catalyst in a glacial acetic acid solvent at room temperature and atmospheric pressure. jst.go.jp This established a viable, high-yield route to the essential 3-aminophthalic acid intermediate. The subsequent conversion to this compound was then achieved through acylation, a relatively straightforward chemical transformation. The historical significance of 3-aminophthalic acid also stems from its role as the light-emitting product in the chemiluminescence of luminol, a reaction first observed in the early 20th century and later applied in forensic science. wikipedia.orgnih.gov

Contemporary Synthesis of this compound

Modern synthetic strategies continue to leverage the pathway from 3-nitrophthalic acid, refining the process for industrial-scale production and improved outcomes. The synthesis is predominantly a two-stage process: reduction of the nitro group followed by acylation of the resulting amino group.

Routes via 3-Aminophthalic Acid Precursors

The conversion of 3-nitrophthalic acid to 3-aminophthalic acid is a critical reduction reaction. Several methods have been developed and optimized for this purpose.

Catalytic Hydrogenation : This method is widely employed, often using a palladium on carbon (Pd/C) catalyst. The reaction typically involves dissolving 3-nitrophthalic acid, often as its sodium salt in an aqueous solution, and subjecting it to hydrogen gas under pressure. nbinno.compatsnap.com For instance, one patented process describes reducing 3-nitrophthalic acid with 10% Pd/C in a Parr hydrogenator for 13 hours to obtain 3-aminophthalic acid. googleapis.com Another variation uses a palladium catalyst in glacial acetic acid. jst.go.jp While effective, this method requires specialized high-pressure equipment and involves handling flammable hydrogen gas, which can be a drawback for large-scale industrial production. patsnap.com

Chemical Reduction with Hydrazine (B178648) Hydrate (B1144303) : An alternative to catalytic hydrogenation is the use of chemical reducing agents, most notably hydrazine hydrate. patsnap.comgoogle.com This method is often preferred for its operational simplicity and avoidance of high-pressure apparatus. The reaction is typically carried out by first dissolving 3-nitrophthalic acid in an aqueous sodium hydroxide (B78521) solution. A catalyst, such as ferric chloride (FeCl₃) on an activated carbon support, is then added, and the mixture is heated. patsnap.comgoogle.comgoogle.comgoogle.com Hydrazine hydrate is added dropwise to the heated solution, leading to the reduction of the nitro group. This approach has been shown to produce 3-aminophthalic acid with high yield and purity. patsnap.comgoogle.com

Once 3-aminophthalic acid is obtained, the final step is the introduction of the acetamido group (–NHCOCH₃) via an acylation reaction.

Reaction with Acetic Anhydride : The most common method for this transformation is reacting 3-aminophthalic acid with acetic anhydride. googleapis.comsmolecule.com Heating 3-aminophthalic acid in acetic anhydride, often to reflux or around 120°C, results in both the acylation of the amino group and the dehydration of the two carboxylic acid groups to form 3-acetamidophthalic anhydride. jst.go.jpgoogle.com This anhydride can then be hydrolyzed with hot water to yield the final product, this compound. jst.go.jp In some procedures, the reaction is performed in a mixture of acetic anhydride and glacial acetic acid. jst.go.jp

Reaction with Acetyl Chloride : An alternative acylating agent is acetyl chloride. One process describes reacting 3-aminophthalic acid with acetyl chloride in dichloromethane (B109758) at a low temperature (0-5°C) in the presence of triethanolamine (B1662121) as a catalyst to obtain this compound directly. asianpubs.org This method avoids the use of acetic anhydride and high temperatures. asianpubs.org

Alternative Synthetic Routes

While the reduction of 3-nitrophthalic acid followed by acetylation is the overwhelmingly predominant synthetic pathway, other conceptual routes exist. For instance, a one-pot reductive acetylation can convert aromatic nitro compounds directly into their corresponding acetamides. iosrjournals.org Applying this concept, 3-nitrophthalic acid could theoretically be converted directly to this compound using a reducing agent and an acetyl source in a single step, though specific literature detailing this direct conversion for this particular compound is scarce. The conventional two-step process remains the most thoroughly documented and widely practiced method. vulcanchem.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Significant effort has been directed towards optimizing the reaction conditions for the synthesis of 3-aminophthalic acid and its subsequent acylation to maximize yield and purity.

For the reduction of 3-nitrophthalic acid using hydrazine hydrate , key parameters have been fine-tuned. Patented methods highlight the importance of catalyst choice and reaction time. Using a catalyst system of ferric chloride (FeCl₃) and activated carbon in an aqueous sodium hydroxide solution is common. patsnap.comgoogle.com

Reaction Time and Temperature : The reaction is typically heated to reflux (around 95°C) for several hours. One example shows that a reaction time of 3.5 hours at this temperature can yield a product with 96.42% purity and a 93% yield. patsnap.com Increasing the reaction time to 4.5 hours has been reported to increase the yield to 95% with a purity of 96.5%. patsnap.com

Reagent Stoichiometry : The molar ratio of reactants is crucial. A Chinese patent describes a process where 3-nitrophthalic acid is reacted with hydrazine hydrate in a molar ratio between 1:1 and 1:4, heated to 70-80°C for 8 hours, yielding 3-aminophthalic acid at 73.0%. google.com

For the catalytic hydrogenation route , optimization involves controlling pressure and temperature.

Pressure and Temperature : A method using a palladium-carbon catalyst specifies a hydrogen pressure of 0.7-0.9 MPa and a temperature of 55-65°C for approximately 12 hours. patsnap.com

For the acylation step using acetic anhydride , optimization focuses on temperature and crystallization.

Temperature Control : The reaction is heated to 120°C to ensure the dissolution and reaction of 3-aminophthalic acid in acetic anhydride. google.com Following the reaction, controlled cooling to between 0°C and 10°C is critical for effective crystallization of the 3-acetamidophthalic anhydride product, which directly impacts the isolated yield. google.com

The table below summarizes findings from various optimization studies.

Catalytic Systems in this compound Synthesis

The synthesis of this compound, and more specifically its precursor 3-aminophthalic acid, heavily relies on effective catalytic systems to ensure high yields and reaction efficiency. The reduction of 3-nitrophthalic acid to 3-aminophthalic acid is a critical step where catalysts play a pivotal role.

Commonly employed catalysts for this reduction include palladium on carbon (Pd/C) and Raney nickel. googleapis.comgoogle.com Other catalytic systems mentioned in the literature include the use of iron(III) chloride hexahydrate, stannous chloride, or iron powder, often supported on carriers like activated carbon, aluminum oxide, or colloidal silica (B1680970). google.com One patented method details the use of a palladium or platinum catalyst for the hydrogenation of 3-nitrophthalic acid. The choice of catalyst can significantly impact the reaction's efficiency and the purity of the resulting 3-aminophthalic acid. For instance, a process utilizing a Ru-Rh bimetallic catalyst with imidazole (B134444) as a ligand and LiI as a promoter has been reported for acetic acid synthesis, highlighting the potential for complex catalytic systems in related chemical transformations. nih.gov

The subsequent acetylation of 3-aminophthalic acid to form this compound is typically carried out using acetic anhydride. While this step may not always require a catalyst, the reaction conditions are crucial for driving the reaction to completion. google.comgoogle.com

Table 1: Catalytic Systems in the Synthesis of 3-Aminophthalic Acid

| Catalyst | Support/Promoter | Starting Material | Product | Reference |

| Palladium on Carbon (Pd/C) | - | 3-Nitrophthalic Acid | 3-Aminophthalic Acid | googleapis.comgoogle.com |

| Raney Nickel | - | 3-Nitrophthalic Acid | 3-Aminophthalic Acid | googleapis.com |

| Iron(III) Chloride Hexahydrate | Activated Carbon | 3-Nitrophthalic Acid | 3-Aminophthalic Acid | google.com |

| Stannous Chloride | Activated Carbon | 3-Nitrophthalic Acid | 3-Aminophthalic Acid | google.com |

| Iron Powder | Activated Carbon | 3-Nitrophthalic Acid | 3-Aminophthalic Acid | google.com |

| Platinum | - | 3-Nitrophthalic Acid | 3-Aminophthalic Acid |

Solvent Selection and Reaction Medium Effects

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reactant solubility, reaction rates, and product isolation. In the reduction of 3-nitrophthalic acid, solvents such as acetone (B3395972), methanol, and ethanol (B145695) are commonly used. googleapis.comgoogle.com One process specifies acetone as the preferred solvent for this hydrogenation step. google.com For the subsequent acetylation step, acetic anhydride often serves as both the acetylating agent and the reaction solvent. google.comgoogle.com However, other organic solvents like glacial acetic acid are also employed. google.com

The use of aqueous media is being explored as a greener alternative. nih.gov For instance, the efficient acetylation of amines has been demonstrated in a brine solution, which presents a more environmentally friendly option compared to traditional organic solvents. ias.ac.in The solubility of the starting materials and intermediates in the chosen solvent system is crucial for achieving a good reaction outcome. acs.org The reaction medium's pH can also play a significant role, as demonstrated in the acetylation of amines where the use of sodium acetate (B1210297) helps to buffer the reaction medium. ias.ac.in

Table 2: Solvents Used in the Synthesis of this compound and its Precursors

| Reaction Step | Solvent(s) | Role of Solvent | Reference |

| Reduction of 3-Nitrophthalic Acid | Acetone, Methanol, Ethanol | Dissolves reactants, facilitates catalytic hydrogenation | googleapis.comgoogle.com |

| Acetylation of 3-Aminophthalic Acid | Acetic Anhydride | Reactant and solvent | google.comgoogle.com |

| Acetylation of 3-Aminophthalic Acid | Glacial Acetic Acid | Solvent for imidization reaction | google.com |

| Acetylation of Amines (Green Alternative) | Brine Solution (Aqueous) | Environmentally benign reaction medium | ias.ac.in |

Temperature and Pressure Influence on Synthetic Efficiency

Temperature and pressure are key physical parameters that significantly affect the rate and efficiency of the synthesis of this compound. The reduction of 3-nitrophthalic acid is often conducted under controlled temperature and pressure conditions to ensure optimal catalyst activity and reaction kinetics. For example, one process describes the hydrogenation of 3-nitrophthalic acid at a temperature range of 15°C to 20°C, although it can be performed between 5°C and 25°C. googleapis.comgoogle.com Another method specifies a temperature of 70-80°C for the reduction reaction. google.com

The subsequent acetylation of 3-aminophthalic acid is typically carried out at elevated temperatures. One procedure involves heating the reaction mixture with acetic anhydride to 120°C. google.com Another method describes refluxing with acetic anhydride for 1-10 hours. google.com A patent suggests that the cyclization and acetylation of 3-aminobenzene-1,2-dicarboxylic acid is carried out in acetic anhydride at a temperature of 130°C - 140°C. googleapis.com The pressure during the hydrogenation step is also a critical factor, with one process mentioning the use of hydrogen gas at up to 55 psi. googleapis.com Careful control of these parameters is essential for maximizing the yield and purity of the final product.

Table 3: Temperature and Pressure Conditions in this compound Synthesis

| Reaction Step | Temperature | Pressure | Reference |

| Reduction of 3-Nitrophthalic Acid | 15°C - 20°C | Not specified | googleapis.comgoogle.com |

| Reduction of 3-Nitrophthalic Acid | 70°C - 80°C | Not specified | google.com |

| Hydrogenation of 3-Nitrobenzene-1,2-dicarboxylic acid | Not specified | Up to 55 psi (H₂) | googleapis.com |

| Acetylation of 3-Aminophthalic Acid | 120°C | Not specified | google.com |

| Acetylation of 3-Aminophthalic Acid | Reflux | Not specified | google.com |

| Cyclization and Acetylation | 130°C - 140°C | Not specified | googleapis.com |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes. Key principles include the use of safer solvents, catalysis, and waste reduction. acs.org

One of the primary goals of green chemistry is to minimize or eliminate waste, a concept encapsulated in the principle of atom economy. acs.org In the context of this compound synthesis, this involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The use of catalytic reagents is preferred over stoichiometric ones as they are more selective and can be used in smaller amounts, thus reducing waste. acs.org

Scalability and Industrial Relevance of Synthetic Processes

The scalability of synthetic processes for this compound is of paramount importance for its industrial production. A viable industrial process must be simple, high-yielding, and cost-effective. google.com The synthesis of this compound and its precursors has been the subject of several patents that focus on developing scalable and industrially applicable methods. google.comgoogle.com

A key consideration for industrial-scale production is the availability and cost of raw materials. The use of readily available starting materials like 3-nitrophthalic acid is a common feature of many synthetic routes. google.com The simplicity of the process, including the number of steps and the ease of operation, is another critical factor. Processes with fewer reaction steps and straightforward work-up procedures are generally preferred for large-scale manufacturing. google.com

Furthermore, the efficiency of the reaction, including reaction time and yield, directly impacts the economic viability of the process. For instance, a patented method for preparing 3-acetamidophthalimide (B1195622) from 3-nitrophthalic acid boasts a high total yield and a short reaction route, making it suitable for industrial production. google.com Another process highlights a reduction in reaction time from 15 hours to about 3-4 hours as a significant advantage for commercial application. google.com The ability to produce high-purity products is also crucial, as it may reduce the need for extensive and costly purification steps. google.com Ultimately, the industrial relevance of a synthetic process for this compound is determined by a combination of factors including cost, efficiency, safety, and environmental impact. google.com

Derivatization and Structural Modification Studies

Synthesis of 3-Acetamidophthalic Anhydride (B1165640)

3-Acetamidophthalic anhydride is a key intermediate derived from 3-acetamidophthalic acid. Its synthesis is a critical step in the development of more complex molecules.

The formation of 3-acetamidophthalic anhydride from 3-aminophthalic acid involves a cyclization reaction, typically achieved through the use of acetic anhydride. google.comgoogle.com This process involves heating 3-aminophthalic acid with acetic anhydride. google.comgoogle.com The reaction is often carried out at elevated temperatures, such as 120°C, to ensure the dissolution of the reactants and drive the reaction to completion. google.com Following the reaction, the mixture is cooled to induce crystallization of the 3-acetamidophthalic anhydride product, which can then be isolated by filtration and washing with a solvent like ether. google.com

A common method involves the reduction of 3-nitrophthalic acid to 3-aminophthalic acid, which is then cyclized and acetylated using acetic anhydride to yield 3-acetamidophthalic anhydride. google.comgoogle.com The reaction with acetic anhydride can be performed under reflux conditions for several hours to ensure complete conversion. google.com

Table 1: Synthesis of 3-Acetamidophthalic Anhydride via Cyclization

| Starting Material | Reagent | Reaction Conditions | Product | Reference |

| 3-Aminophthalic acid | Acetic anhydride | Heated to 120°C, followed by cooling and crystallization | 3-Acetamidophthalic anhydride | google.com |

| 3-Aminophthalic acid | Acetic anhydride | Stirred and refluxed for 1-10 hours | 3-Acetamidophthalic anhydride | google.com |

| 3-Aminobenzene-1,2-dicarboxylic acid | Acetic anhydride | Temperature of 130°C - 140°C | N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide | google.com |

3-Acetamidophthalic anhydride serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and polymer industries. chemblink.com Its structure, featuring a phthalic anhydride core with an acetamido group, gives it unique reactivity. chemblink.com

One of its primary applications is as an intermediate in the synthesis of bioactive compounds. chemblink.com For instance, it is a key component in the production of apremilast (B1683926), a drug used to treat psoriatic arthritis. biosynth.comwipo.intclearsynth.com The synthesis of apremilast involves the condensation of 3-acetamidophthalic anhydride with a specific chiral amine. wipo.int This reaction highlights the role of the anhydride in forming isoindoline-1,3-dione structures, which are common in pharmacologically active molecules.

The presence of the acetamido group can enhance the lipophilicity and bioavailability of the resulting drug molecules, thereby improving their therapeutic properties. chemblink.com Beyond pharmaceuticals, 3-acetamidophthalic anhydride is used in the agrochemical industry for developing herbicides and pesticides. chemblink.com In the polymer industry, its anhydride functionality is crucial for creating cross-linked polyamide resins with enhanced mechanical and thermal stability. chemblink.com

Development of Novel this compound Derivatives

Further derivatization of this compound extends its utility in creating novel chemical entities with tailored properties. These derivatives are primarily synthesized through modifications of the carboxylic acid groups.

Amide derivatives of this compound can be synthesized from its corresponding anhydride. The reaction of 3-acetamidophthalic anhydride with amines leads to the formation of amides. For example, reaction with methylhydrazine yields α-3-acetamido N-methylphthalhydrazide. unishivaji.ac.in The general principle of forming amides from acid derivatives like acid chlorides involves nucleophilic attack by an amine, leading to a tetrahedral intermediate that then expels a leaving group to form the amide. youtube.com

Ester derivatives of this compound are another important class of compounds. The esterification of carboxylic acids can be achieved through various methods. For instance, the esterification of 3-acetamidobenzoic acid with 5-chloropyridin-3-ol has been reported to yield the corresponding ester. mdpi.com This suggests that similar esterification procedures could be applied to this compound to produce its mono- or di-ester derivatives. The process for esterifying carboxylic acid salts often involves reacting the salt with a halogenated derivative. google.com

Modifications beyond amide and ester formation are also explored to create diverse derivatives. The amino group in 3-aminophthalic acid, a precursor to this compound, can be a site for various chemical transformations. ontosight.ai For example, routine functional group interconversions can be performed to introduce different functionalities. google.com The core phthalic acid structure itself can be modified, for instance, by introducing substituents onto the benzene (B151609) ring to alter the electronic and steric properties of the molecule. This can lead to the development of compounds with specific applications in materials science or as intermediates in the synthesis of complex organic molecules. ontosight.ai

Stereochemical Considerations in Derivative Synthesis

The synthesis of chiral derivatives from the achiral precursor this compound or its anhydride is a critical aspect of its application in medicinal chemistry. The introduction of chirality is often a key determinant of a drug's efficacy and safety. A prominent example of this is the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, where 3-acetamidophthalic anhydride is a key building block.

The synthesis of the enantiomerically pure (S)-isomer of Apremilast involves the condensation of 3-acetamidophthalic anhydride with a chiral amine, specifically (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. dntb.gov.uabldpharm.com This reaction highlights the importance of using a chiral auxiliary or a pre-resolved chiral starting material to direct the stereochemical outcome of the final product.

Several methods have been employed to obtain the necessary chiral amine intermediate with high enantiomeric purity, which subsequently reacts with 3-acetamidophthalic anhydride. These methods include:

Chiral Resolution: This classical technique involves the use of a chiral resolving agent to separate a racemic mixture of the amine. For the synthesis of the chiral amine intermediate of Apremilast, various chiral amino acid salts have been utilized. bldpharm.com These resolving agents form diastereomeric salts with the racemic amine, which can then be separated based on differences in their physical properties, such as solubility.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from a prochiral starting material. For instance, asymmetric hydrogenation using chiral rhodium catalysts has been explored for the synthesis of chiral intermediates. nih.gov

Enzymatic Resolution: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. researchgate.net

The following table summarizes some of the chiral resolving agents and auxiliaries that have been documented in the synthesis of derivatives involving the 3-acetamidophthalic scaffold.

| Chiral Agent Type | Specific Agent | Application in Synthesis |

| Chiral Resolving Agent | N-acetyl-L-leucine | Resolution of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine |

| Chiral Resolving Agent | Di-p-toluoyl-L-tartaric acid | Resolution of (S)-2-(3-ethoxy-4-methoxyphenyl)-l-(methylsulphonyl)-eth-2-ylamine |

| Chiral Auxiliary | (R)-(+)-tert-butylsulfinamide (Ellman's auxiliary) | Asymmetric synthesis of chiral amines |

| Chiral Auxiliary | (S)-α-methylbenzylamine | Asymmetric synthesis of chiral amines |

Rational Design Principles for Targeted Derivatives

The this compound scaffold presents several features that make it an attractive starting point for the rational design of targeted derivatives. The presence of the acetamido group and two carboxylic acid functionalities (or the corresponding anhydride) offers multiple points for chemical modification. These modifications can be strategically implemented to enhance binding affinity and selectivity for a specific biological target.

Rational drug design often involves identifying a "pharmacophore," which represents the key structural features of a molecule responsible for its biological activity. The this compound core can serve as a rigid framework to which various pharmacophoric elements can be attached.

While research directly detailing the rational design of derivatives starting from this compound for a wide range of targets is emerging, the principles can be illustrated by examining studies on closely related benzoic acid derivatives. For instance, the design of inhibitors for enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and neuraminidase has been successfully achieved using substituted acetamidobenzoic acid scaffolds. dntb.gov.uarjptonline.org

Key Principles for Rational Design with the 3-Acetamidophthalic Scaffold:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different chemical modifications to the this compound core affect biological activity. By systematically altering substituents on the aromatic ring or modifying the carboxylic acid and acetamido groups, researchers can identify key interactions with the target protein. For example, in the design of PTP1B inhibitors based on a 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid scaffold, various substitutions were explored to optimize inhibitory activity.

Bioisosteric Replacement: This principle involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the acetamido group or the phthalic acid moiety of a this compound derivative could be replaced with other groups to explore new interactions with a target's binding site.

Scaffold Hopping: This strategy involves searching for new molecular scaffolds that can mimic the key binding interactions of a known active compound. The this compound structure itself can be considered a "privileged scaffold" that can be decorated with different functionalities to target various receptors or enzymes.

Molecular Modeling and Docking: Computational techniques such as molecular docking are invaluable in rational drug design. These methods can predict how a designed derivative of this compound might bind to the active site of a target protein. This allows for the in-silico screening of virtual libraries of compounds before committing to their chemical synthesis, thereby saving time and resources. For example, docking studies were used to understand the binding mode of novel 3-acetamido-4-methyl benzoic acid derivatives as PTP1B inhibitors. dntb.gov.ua

The following table provides examples of how derivatives of compounds structurally related to this compound have been rationally designed for specific biological targets.

| Target Enzyme | Scaffold/Lead Compound | Design Strategy |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 3-Acetamido-4-methyl benzoic acid derivatives | Synthesis of a series of derivatives with substitutions on the phenyl ring to establish SAR and improve inhibitory potency. dntb.gov.ua |

| Neuraminidase | 4-Acetamido-3-aminobenzoic acid derivatives | Synthesis of Schiff base derivatives to combine the pharmacophoric features of acetamidobenzoic acid with the antimicrobial properties of imines. rjptonline.org |

These examples underscore the potential of the this compound scaffold as a versatile platform for the development of novel, targeted therapeutics through the application of established principles of rational drug design.

Spectroscopic Characterization and Structural Elucidation

Advanced Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Both infrared and Raman spectroscopy provide a characteristic "fingerprint" spectrum that is unique to the compound's structure.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-Acetamidophthalic acid is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds.

The presence of two carboxylic acid groups gives rise to a very broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. The carbonyl (C=O) stretching vibrations from these carboxylic acid groups are expected to produce a strong, intense band around 1700 cm⁻¹. Further, the acetamido group (-NHCOCH₃) contributes its own distinct signals. A moderate absorption band for the N-H stretch is typically found near 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching of the amide, appears as a strong absorption around 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) ring are visible in the 1450-1600 cm⁻¹ region, while C-H stretching from the aromatic ring and the methyl group appear just above 3000 cm⁻¹ and around 2950 cm⁻¹, respectively.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350-3250 | N-H Stretch | Amide |

| 3300-2500 | O-H Stretch | Carboxylic Acid |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Methyl (CH₃) |

| ~1700 | C=O Stretch | Carboxylic Acid |

| 1680-1650 | C=O Stretch (Amide I) | Amide |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1420-1380 | C-H Bend | Methyl (CH₃) |

| 1300-1200 | C-O Stretch | Carboxylic Acid |

| 950-910 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complement to FT-IR analysis. nih.gov It relies on the inelastic scattering of monochromatic light, and its selection rules differ from those of IR absorption. nih.gov While polar bonds like C=O are strong in the IR spectrum, non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in the Raman spectrum. americanpharmaceuticalreview.com

For this compound, Raman spectroscopy is particularly effective for characterizing the benzene ring's skeletal vibrations, which appear as sharp, well-defined peaks in the fingerprint region (below 1800 cm⁻¹). nih.gov The symmetric stretching vibrations of the carboxyl groups and the aromatic ring system are expected to be prominent. Analysis of the related phthalic acid has shown that Raman peaks in the 1200-1700 cm⁻¹ range can be assigned to the stretching modes of the aromatic ring and the carboxylic acid units. researchgate.net This technique helps to confirm the substitution pattern on the aromatic ring and provides a comprehensive vibrational profile of the molecule. nih.gov

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3050 | C-H Stretch | Aromatic |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1350-1250 | C-O-H Bending | Carboxylic Acid |

| 1050-1000 | Ring Breathing Mode | Substituted Benzene |

| 850-750 | C-H Bending (out-of-plane) | Aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The spectrum is expected to show four distinct signals corresponding to the four types of protons.

The methyl (CH₃) protons of the acetamido group are magnetically equivalent and will appear as a sharp singlet, typically in the upfield region around 2.0-2.2 ppm. The single amide proton (NH) will also produce a singlet, though its chemical shift can vary widely (typically 7.5-8.5 ppm) depending on the solvent and concentration, and the peak may be broadened due to quadrupole effects and chemical exchange. The three protons on the aromatic ring are chemically distinct and will exhibit a more complex splitting pattern in the downfield region (7.0-8.5 ppm) due to spin-spin coupling with each other. The specific shifts and coupling constants (J-values) of these aromatic protons are diagnostic of the 1,2,3-trisubstitution pattern on the benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| ~2.1 | Singlet (s) | -COCH₃ (3H) |

| 7.5 - 8.5 | Multiplet (m) | Aromatic-H (3H) |

| ~8.0 | Singlet (s, broad) | -NH- (1H) |

| 10.0 - 13.0 | Singlet (s, broad) | -COOH (2H) |

Note: Carboxylic acid protons often exchange rapidly and may not be observed or may appear as a very broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. This compound has 10 carbon atoms, and due to molecular symmetry, all are expected to be chemically distinct, resulting in ten unique signals in the spectrum.

The carbons of the two carboxylic acid groups (-COOH) are the most deshielded and will appear far downfield, typically between 165 and 180 ppm. oregonstate.edu The carbonyl carbon of the amide group (-C=O) is also found in this region, usually around 168-172 ppm. compoundchem.com The six aromatic carbons will resonate in the 110-150 ppm range, with the carbons directly attached to the carboxyl and acetamido groups showing distinct shifts from the others. wisc.edu The most upfield signal will be from the methyl carbon (CH₃) of the acetamido group, which typically appears around 20-25 ppm. compoundchem.com

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~24 | -COCH₃ |

| 115-145 | Aromatic C (6 carbons) |

| ~168 | -NHC =O |

| ~170 | -C OOH (2 carbons) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring and the carbonyl groups.

The aromatic ring gives rise to intense absorptions due to π → π* transitions. For the parent compound, phthalic acid, absorption maxima are typically observed around 200, 226, and 276 nm. sielc.com The presence of the electron-donating acetamido group and the electron-withdrawing carboxylic acid groups on the ring will influence the energy of these transitions, likely causing a bathochromic (red) shift of these absorption bands to longer wavelengths. Additionally, the carbonyl groups of both the carboxylic acids and the amide can undergo weaker n → π* transitions, which may appear as a shoulder on the more intense π → π* absorption bands.

| λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~210-240 | π → π | Benzene Ring / Amide |

| ~280-300 | π → π | Benzene Ring |

| >300 | n → π* (weak) | Carbonyl (C=O) |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₀H₉NO₅), with a monoisotopic mass of 223.048 g/mol , electrospray ionization (ESI) is a common method for generating the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. nih.gov Subsequent fragmentation of this molecular ion via collision-induced dissociation (CID) provides valuable structural information.

The fragmentation of this compound is predicted to occur at its functional groups: the two carboxylic acid moieties and the acetamido group. General principles of fragmentation for carboxylic acids suggest characteristic losses of small neutral molecules. libretexts.org In the case of phthalic acid derivatives, specific diagnostic ions are often observed. nih.gov For instance, studies on related phthalate (B1215562) metabolites show the formation of a deprotonated benzoate (B1203000) ion and a deprotonated o-phthalic anhydride (B1165640) ion as common fragments. nih.gov

A plausible fragmentation pathway for this compound would involve initial cleavages at the carboxylic acid groups, such as the loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da). The acetamido group can undergo cleavage, leading to the loss of an acetyl group (CH₂CO, 42 Da). The combination of these losses results in a series of fragment ions that help confirm the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Negative Ion Mode) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 222.0408 | [M-H]⁻ | - |

| 204.0302 | [M-H-H₂O]⁻ | H₂O |

| 178.0499 | [M-H-CO₂]⁻ | CO₂ |

| 165.0193 | [M-H-CH₂CO-H]⁻ or Phthalate Carboxylate Ion | C₂H₂O |

| 160.0393 | [M-H-H₂O-CO₂]⁻ | H₂O, CO₂ |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its crystal system, space group, and unit cell dimensions. This provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

The structure of this compound contains multiple functional groups capable of forming strong hydrogen bonds, namely the carboxylic acid and amide groups. An XRD analysis would precisely map out the network of these hydrogen bonds, which dictates the crystal packing and influences physical properties such as melting point and solubility. Every crystalline substance produces a unique diffraction pattern, which serves as a "fingerprint" for identification. nih.gov While specific crystallographic data for this compound is not widely published, analysis of related structures shows that techniques like XRD are crucial for understanding polymorphism—the ability of a compound to exist in multiple crystal forms. uny.ac.idresearchgate.net

A complete single-crystal XRD study would yield a set of crystallographic parameters that unambiguously define the solid-state structure of the compound.

Table 2: Illustrative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | Elemental composition of the molecule | C₁₀H₉NO₅ |

| Crystal System | The symmetry system of the crystal lattice | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | e.g., a = 8.5 Å, b = 10.2 Å, c = 7.8 Å, β = 95° |

| Volume (V) | Volume of the unit cell | e.g., 673 ų |

| Z | Number of molecules per unit cell | e.g., 4 |

| Density (calculated) | Calculated density of the crystal | e.g., 1.650 g/cm³ |

Comprehensive Spectroscopic Data Correlation and Validation

The definitive structural confirmation of this compound relies on the correlation and validation of data from multiple spectroscopic techniques. While mass spectrometry provides the molecular weight and key fragmentation information, and X-ray diffraction reveals the exact solid-state arrangement, these methods are most powerful when used in conjunction with others, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

A comprehensive analysis involves the following correlative steps:

Molecular Formula Confirmation: The exact mass measurement from high-resolution mass spectrometry (HRMS) confirms the elemental composition (C₁₀H₉NO₅) nih.gov, which must be consistent with the structure determined by XRD and the integration values from ¹H and ¹³C NMR spectra.

Functional Group Verification: The fragmentation pattern observed in the mass spectrum, indicating the presence of carboxylic acid and acetamido groups, would be corroborated by characteristic absorption bands in the IR spectrum and specific chemical shifts in NMR spectra.

Structural Isomer Confirmation: While MS can confirm the molecular formula, it often cannot distinguish between isomers. The precise connectivity of the atoms and the substitution pattern on the aromatic ring are unequivocally established by a combination of 1D and 2D NMR experiments. This NMR-derived structure must then match the three-dimensional model obtained from X-ray crystallography.

Solid-State vs. Solution Conformation: XRD provides the structure in the solid state, while NMR typically analyzes the molecule in solution. Comparing the data can reveal conformational differences and dynamics of the molecule in different phases.

Ultimately, the structural elucidation of this compound is considered complete only when the data from all analytical methods converge to support a single, unambiguous structure.

Compound Index

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-Acetamidophthalic acid at the electronic level. These methods solve the Schrödinger equation (or its approximations) for the molecule, yielding detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for medium-sized organic molecules like this compound. DFT calculations, often using hybrid functionals like B3LYP, can determine the electron density distribution, which is key to understanding the molecule's reactivity and intermolecular interactions.

Studies on positional isomers, such as 3- and 4-acetamidobenzoic acid, have shown that the location of the substituent groups significantly influences the electronic properties. dergipark.org.trnih.gov For this compound, the presence of two adjacent carboxylic acid groups and an acetamido group on the benzene (B151609) ring creates a unique electronic environment.

A crucial tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). In a study on carbamazepine (B1668303) cocrystals, the MEP of the related 3-acetamidobenzoic acid (3AcAmBA) was calculated. researchgate.netnih.gov For this compound, the MEP would show strong negative potential around the oxygen atoms of the two carboxyl groups and the carbonyl oxygen of the acetamido group, making these the primary sites for hydrogen bonding and interactions with electrophiles. ijraset.com The hydrogen atoms of the carboxylic acids and the N-H group would exhibit positive potential. researchgate.netijraset.com This distribution of charge is fundamental to how the molecule interacts with its environment and other molecules.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. Hartree-Fock (HF) theory is a foundational ab initio method used for this purpose. scirp.orgresearchgate.net While often succeeded by DFT for higher accuracy in energy calculations, HF provides a good first approximation of the molecular geometry.

In practice, hybrid methods that incorporate both HF and DFT principles, such as the B3LYP functional, are commonly employed for geometry optimization. researchgate.net For this compound, the optimization process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Key structural features to consider would be the planarity of the benzene ring and the orientation of the acetamido and carboxylic acid groups relative to it. The final optimized geometry represents the molecule's most probable structure in a vacuum and serves as the basis for all subsequent property calculations. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. researchgate.net

DFT calculations are the standard method for determining the energies of the HOMO and LUMO. bohrium.com For this compound, the analysis would involve:

HOMO: This orbital is the primary electron donor. Its spatial distribution would likely be concentrated on the electron-rich benzene ring and the nitrogen and oxygen atoms of the acetamido group.

LUMO: This orbital is the primary electron acceptor. It would likely be distributed over the electron-withdrawing carboxylic acid groups.

HOMO-LUMO Gap: The energy gap would provide insight into the molecule's reactivity. Compared to simpler aminobenzoic acids, the two carboxyl groups in this compound would be expected to lower the LUMO energy, potentially resulting in a smaller HOMO-LUMO gap and thus higher reactivity. beilstein-journals.org

From the HOMO and LUMO energies, several key electronic properties can be calculated, as shown in the table below.

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. It is directly related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's capacity to accept electrons. |

These calculated parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the static, optimized structure of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. scienceopen.com MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system. nih.gov This allows for the analysis of conformational changes, solvent effects, and interactions in a simulated physiological environment.

For this compound, which is a known metabolite of the drug Apremilast (B1683926), MD simulations would be particularly useful for understanding its conformational flexibility in an aqueous solution. nih.govnih.gov The simulation would track the rotation around single bonds, such as the C-N bond of the acetamido group and the C-C bonds connecting the carboxyl groups to the ring. This analysis reveals the most populated conformational states and the energy barriers between them, providing a dynamic picture of the molecule's structure that is not available from static optimization alone. mdpi.com

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.net This method is central to drug discovery for predicting how a potential drug might interact with its biological target.

As the M18 metabolite of Apremilast, this compound's interaction with Apremilast's primary target, phosphodiesterase 4 (PDE4), is of significant interest. nih.govresearchgate.netpmda.go.jp Docking studies can be performed to determine if the metabolite binds to the same active site as the parent drug or to any other site on the protein. The process involves:

Preparation: Obtaining the 3D crystal structure of the target protein (PDE4) and generating the 3D structure of the ligand (this compound).

Docking Simulation: Using software to place the ligand into the binding site of the protein in numerous possible conformations and orientations.

Scoring: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The lowest energy scores represent the most likely binding modes.

The results of such a study would clarify whether this compound contributes to the therapeutic effect of Apremilast, has no significant interaction, or potentially causes off-target effects. While specific docking studies on this metabolite are not widely published, the methodology is standard in pharmacology to assess the activity of drug metabolites. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, most notably infrared (IR) spectra. arxiv.orgcomputabio.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

By performing frequency calculations using DFT (e.g., at the B3LYP/6-31G* level of theory), a theoretical IR spectrum for this compound can be generated. bas.bgnih.gov This calculation determines the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. The predicted frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. nih.gov

The table below shows a hypothetical prediction of the main vibrational frequencies for this compound based on known ranges for its functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amide) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C=O (Amide I) | Stretching | ~1660 |

| N-H (Amide II) | Bending | ~1550 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

Comparing the predicted spectrum to an experimentally obtained spectrum helps to confirm the molecule's identity and structural integrity. researchgate.net

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

The thermodynamic and kinetic modeling of reactions involving this compound is a specialized area of computational chemistry that, to date, has not been extensively covered in publicly available scientific literature. However, by examining studies on structurally similar compounds, such as isomers of acetamidobenzoic acid and other carboxylic acids, we can infer the types of computational models that would be applicable to this compound. These models are crucial for understanding reaction mechanisms, predicting reaction rates, and determining the stability of products.

Thermodynamic modeling is fundamental to predicting the spontaneity and equilibrium of a reaction. For instance, the formation of cocrystals, which are crystalline structures composed of two or more different molecules, is an area where thermodynamic parameters are critical. In studies of cocrystals formed between the pharmaceutical carbamazepine and isomers of acetamidobenzoic acid, it was found that the cocrystallization reactions are primarily driven by enthalpy. mdpi.com This suggests that the formation of favorable intermolecular interactions in the cocrystal lattice is the main driving force for the reaction. mdpi.com The Gibbs energy of cocrystallization, which is a key thermodynamic parameter, can be determined experimentally and then used to validate computational models.

Kinetic modeling, on the other hand, provides insights into the rate at which a reaction proceeds. This is particularly important in processes like crystallization, where kinetics can influence the final product's purity and morphology. For example, in the crystallization of paracetamol, the presence of structurally similar impurities like 4-acetamidobenzoic acid can affect the process. aiche.org Kinetic models, such as those based on population balance equations, can be developed to simulate the impact of such impurities on crystal growth and nucleation. aiche.org These models often incorporate parameters that describe the inhibition of growth and nucleation due to the presence of the impurity.

The synthesis of derivatives of this compound, such as 3-acetamidophthalic anhydride (B1165640), involves reactions where kinetic control is important for maximizing yield and purity. Patents describing these syntheses often specify reaction conditions like temperature and time, which are practical outcomes of understanding the reaction kinetics. google.comgoogle.com For instance, the conversion of 3-aminophthalic acid to 3-acetamidophthalic anhydride via reaction with acetic anhydride is a process where temperature control is crucial to ensure the desired product is obtained efficiently. google.com

| Reaction Type | Modeled System | Key Findings | Reference |

| Cocrystallization | Carbamazepine with 3- and 4-acetamidobenzoic acids | Cocrystallization reactions are enthalpy-driven. | mdpi.com |

| Crystallization | Paracetamol with 4-acetamidobenzoic acid impurity | 4-acetamidobenzoic acid integrates into the crystal lattice, affecting purity. | aiche.org |

| Polymerization | Polycondensation of p-acetamido benzoic acid with PET | Reactions follow second-order kinetics. | researchgate.net |

| Oxidation | Ozonation of 2- and 3-acetaminotoluene | Acylation of the amino group directs the ozone attack to the methyl group. | semanticscholar.org |

Investigation of Intermolecular Interactions in Cocrystals and Complexes

The study of intermolecular interactions is paramount in understanding the structure and properties of cocrystals and molecular complexes. For this compound, which possesses multiple hydrogen bond donor and acceptor sites in its carboxylic acid and amide functional groups, a rich variety of intermolecular interactions is expected. nih.gov While specific studies on cocrystals of this compound are not prevalent in the literature, extensive research on similar molecules provides a strong basis for predicting its behavior.

The formation of hydrogen bonds is a primary driving force in the assembly of cocrystals involving carboxylic acids and amides. A common and predictable hydrogen bonding pattern is the "acid-amide heterosynthon," where the carboxylic acid's hydroxyl group forms a hydrogen bond with the amide's carbonyl oxygen, and the amide's N-H group donates a hydrogen bond to the carboxylic acid's carbonyl oxygen, creating a robust ring motif. This type of interaction has been observed in the cocrystals of other molecules containing both acid and amide functionalities. researchgate.net

Computational tools like Hirshfeld surface analysis are invaluable for visualizing and quantifying these intermolecular interactions. This method maps the close contacts between molecules in a crystal, providing a fingerprint of the types and relative importance of different interactions. ijraset.com For example, in a study of a cocrystal involving α-acetamidocinnamic acid (HACA), Hirshfeld analysis revealed the dominance of O-H···O and N-H···O hydrogen bonds, which is to be expected for a molecule with carboxylic acid and amide groups. researchgate.net

The table below summarizes the types of intermolecular interactions and their associated energies as observed in a cocrystal of a related acetamido acid, providing a model for what could be expected for this compound complexes. researchgate.net

| Interaction Type | Donor | Acceptor | Interaction Energy (kJ/mol) |

| Amide-Amide Homosynthon | N-H | O=C (amide) | Strong |

| Acid-Amide Heterosynthon | O-H (acid) | O=C (amide) | Strong |

| C-H···O Interaction | C-H | O (carboxylate) | Weak |

It is important to note that the specific interactions and their energies will vary depending on the coformer molecule used to form a cocrystal or complex with this compound. The interplay of these different intermolecular forces ultimately determines the final crystal structure and its physicochemical properties.

Biological and Pharmacological Research Applications

Antimicrobial Activity Investigations

The antimicrobial potential of phthalic acid derivatives has been a subject of scientific inquiry. Investigations have primarily focused on related compounds, such as 3-aminophthalic acid, which serves as a close structural analog to 3-acetamidophthalic acid.

In Vitro Efficacy Against Bacterial Pathogens (e.g., E. coli, Staphylococcus aureus)

Studies on 3-aminophthalic acid hydrochloride dihydrate have demonstrated its effectiveness against common bacterial pathogens. Research indicates that this related compound can inhibit the growth of both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. One study noted a significant decrease in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

While specific data for this compound is not extensively detailed in the available literature, the activity of its amino-precursor suggests a possible area for further investigation. The table below summarizes the reported findings for the related compound, 3-aminophthalic acid.

| Compound | Target Pathogen(s) | Observed Efficacy | Source(s) |

| 3-Aminophthalic Acid Hydrochloride Dihydrate | Escherichia coli, Staphylococcus aureus | Significant reduction in bacterial viability at 50 µg/mL |

Mechanisms of Antimicrobial Action

The proposed mechanism for the antimicrobial effects of related phthalic acid derivatives involves the disruption of essential bacterial processes. Research suggests that these compounds may interfere with enzyme systems that are crucial for the synthesis of the bacterial cell wall. By inhibiting these pathways, the compounds can effectively halt bacterial growth and proliferation.

Furthermore, derivatives of 3-aminophthalic acid have been explored for their ability to inhibit metallo-β-lactamases (MBLs). These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. By inhibiting MBLs, these compounds could potentially restore the efficacy of existing antibiotic treatments.

Structure-Activity Relationship (SAR) for Antimicrobial Potency

Structure-activity relationship (SAR) studies on derivatives of the related 3-aminophthalic acid have provided insights into the chemical features that enhance antimicrobial potency. For instance, research on MBL inhibitors has shown that substituting the 3-aminophthalic acid core at the 3- and 6-positions can significantly boost activity. These 3,6-disubstituted analogs demonstrated a 10-fold higher activity against the IMP-1 MBL enzyme compared to earlier inhibitors, underscoring the importance of specific structural modifications for improved efficacy.

Anticancer Research Applications

The acetamidobenzoic acid scaffold, a core component of this compound, is featured in several compounds investigated for anticancer properties. While direct cytotoxicity data for this compound is sparse, its role as a metabolite and the activities of its chemical relatives provide a basis for its inclusion in oncological research.

In Vitro Cytotoxicity Assays on Cancer Cell Lines

Research into the anticancer potential of the closely related compound, 3-aminophthalic acid, has shown promising results in preclinical models. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines. Specifically, treatment with 3-aminophthalic acid led to a dose-dependent reduction in the proliferation of breast and lung cancer cells, suggesting a potential role as a lead compound for developing new cancer therapies.

| Compound | Target Cell Line(s) | Observed Effect | Source(s) |

| 3-Aminophthalic Acid | Breast and Lung Cancer Cells | Dose-dependent decrease in cell proliferation; induction of apoptosis |

It is important to note, however, that toxicological classifications for this compound itself include a warning that it is "suspected of causing cancer," which presents a conflicting profile that requires further investigation. nih.gov

Exploration of Potential Antitumor Mechanisms

The exploration of antitumor mechanisms has largely focused on derivatives of the this compound scaffold. One innovative approach involves using the related 3-aminophthalic acid as a ligand for the cereblon (CRBN) E3 ubiquitin ligase. This has enabled the design of Phthalic acid-based O'PROTACs (Oxygen-dependent Proteolysis-Targeting Chimeras), which are engineered to selectively degrade oncogenic transcription factors like ERG, offering a potential therapeutic strategy for certain cancers.

Additionally, the broader chemical class to which this compound belongs has been instrumental in developing other types of anticancer agents. For example, isomers like 2-acetamidobenzoic acid are used as starting materials in the synthesis of quinazoline (B50416) derivatives, a class of compounds known for their antitumor activity. mdpi.com These derivatives often function by inhibiting key enzymes involved in cancer cell signaling and proliferation. mdpi.com

Enzyme Inhibition Studies

Derivatives of 3-acetamidobenzoic acid and related structures have been investigated for their potential to inhibit specific enzymes, demonstrating the therapeutic potential of this chemical scaffold.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by 3-Acetamidobenzoic Acid Derivatives

Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme that plays a crucial role in various physiological processes, including the regulation of insulin (B600854) and leptin sensitivity. nih.gov As a negative regulator in both insulin and leptin signaling pathways, PTP1B has been identified as a promising therapeutic target for type 2 diabetes and obesity. nih.govnih.gov Inhibition of PTP1B can enhance insulin-stimulated phosphorylation of insulin receptors and their substrates, thereby improving insulin sensitivity. nih.gov

Research has explored the potential of various natural and synthetic compounds as PTP1B inhibitors. While specific studies focusing directly on 3-acetamidobenzoic acid derivatives are not extensively detailed in the provided results, the broader class of benzoic acid derivatives has been a subject of interest. For instance, flavonoids and other natural products have shown inhibitory activity against PTP1B, with structure-activity relationship studies indicating that the nature and position of substituents on the aromatic ring are critical for potency. nih.gov The development of potent and selective PTP1B inhibitors remains a significant challenge due to the enzyme's widespread expression and the structural similarity among protein tyrosine phosphatases. nih.gov

Microbial Neuraminidase (NA) Inhibition by 4-Acetamido-3-Aminobenzoic Acid Derivatives

Neuraminidase (NA) is a critical enzyme for the influenza virus, facilitating the release of newly formed virus particles from infected cells and their subsequent spread. rjptonline.org Consequently, NA is a major target for the development of antiviral drugs. rjptonline.orgcihanuniversity.edu.iq

A series of novel 4-acetamido-3-(benzylideneamino)benzoic acid derivatives, which are structurally related to 3-acetamidobenzoic acid, have been synthesized and evaluated for their ability to inhibit microbial neuraminidase. rjptonline.orgrjptonline.org These compounds were designed based on the structure of known NA inhibitors and synthesized by reacting various aldehydes with 4-acetamido-3-aminobenzoic acid. rjptonline.orgrjptonline.org Several of these derivatives exhibited potent inhibitory action against neuraminidase-containing microbes, with some compounds showing greater zones of inhibition than standard drugs at the same concentration. rjptonline.orgrjptonline.org

The following table summarizes the inhibitory activity of selected 4-acetamido-3-aminobenzoic acid derivatives against microbial neuraminidase:

| Compound ID | Zone of Inhibition (mm at 125 µg/ml) | Docking Score (Kj/mol) |

| 5k-5q | 16 ± 2.5 | > -9 |

| 5x | 16 ± 2.5 | Not specified |

| 5y | 16 ± 2.5 | Not specified |

| Data sourced from multiple studies. rjptonline.orgrjptonline.org |

Mechanistic Insights into Enzyme-Ligand Binding

Molecular docking studies have provided valuable insights into the binding interactions between the 4-acetamido-3-aminobenzoic acid derivatives and the active site of neuraminidase. rjptonline.orgrjptonline.org The docking analyses for the most potent compounds (5k-5q) revealed high docking scores, indicating strong and favorable binding to the enzyme. rjptonline.orgrjptonline.org These computational studies help to predict the binding modes and key interactions that contribute to the inhibitory activity, guiding the further design of more effective neuraminidase inhibitors. rjptonline.orgrjptonline.orgrcsb.org The development of these benzoic acid derivatives as neuraminidase inhibitors is based on their potential to bind to the conserved active site of the enzyme, which could make them effective against various influenza virus strains. rcsb.org

Role as Pharmaceutical Intermediate

This compound and its anhydride (B1165640) form are crucial intermediates in the synthesis of various pharmaceuticals, most notably Apremilast (B1683926). chemblink.comruifuchem.com

Precursor in Apremilast Synthesis

Apremilast is an oral phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriatic arthritis and plaque psoriasis. ruifuchem.comgoogle.com 3-Acetamidophthalic anhydride, derived from this compound, is a key building block in the synthesis of Apremilast. ruifuchem.combiosynth.commolkem.com The synthesis involves the condensation of 3-acetamidophthalic anhydride with (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine or its salts. google.comgoogle.compatsnap.com This reaction is a critical step in forming the isoindoline-1,3-dione core structure of Apremilast. google.comgoogle.com Various synthetic routes have been developed, often involving the reaction of these two components in a solvent like acetic acid at elevated temperatures. google.comgoogle.com